molecular formula C21H16F3N3O2S3 B2370940 2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1260927-22-7

2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2370940
CAS No.: 1260927-22-7
M. Wt: 495.55
InChI Key: AIKUAKJKQSOUQV-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidine derivative featuring a 4-oxo-3,4-dihydro core substituted with a 2-(thiophen-2-yl)ethyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide group is further substituted with a 2-(trifluoromethyl)phenyl ring, which introduces significant hydrophobicity and electronic effects due to the strong electron-withdrawing trifluoromethyl (-CF₃) group.

Synthetically, the compound can be prepared via nucleophilic substitution reactions between a thiol-containing thieno-pyrimidine intermediate and a chloroacetamide derivative, as demonstrated in analogous syntheses of related compounds (e.g., ). The thiophen-2-yl ethyl substituent may enhance π-π stacking interactions in biological targets, while the -CF₃ group improves metabolic stability .

Properties

IUPAC Name

2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O2S3/c22-21(23,24)14-5-1-2-6-15(14)25-17(28)12-32-20-26-16-8-11-31-18(16)19(29)27(20)9-7-13-4-3-10-30-13/h1-6,8,10-11H,7,9,12H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKUAKJKQSOUQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological activities. The presence of the thiophene ring and various functional groups contribute to its unique chemical properties.

Component Structure/Description
Thieno[3,2-d]pyrimidine Core Central structure providing biological activity
Thiophene Ring Enhances pharmacological properties
Trifluoromethyl Group Increases lipophilicity and potential bioactivity
Sulfanyl Group May play a role in metabolic processes

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thieno[3,2-d]pyrimidine Core : This can be achieved through condensation reactions involving thiophene derivatives.
  • Introduction of the Thiophene Ring : Cross-coupling reactions such as Suzuki or Stille coupling are commonly employed.
  • Attachment of Functional Groups : This includes sulfanyl and acetamido groups via nucleophilic substitution reactions.

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activities, particularly in anti-cancer and anti-inflammatory applications.

Anticancer Activity

Studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit tumor cell growth. For instance:

  • A derivative demonstrated an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line, indicating potent cytotoxicity .
  • Compounds containing electron-withdrawing groups on the phenyl ring exhibited enhanced activity due to increased electron affinity .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Similar thieno derivatives have shown broad-spectrum antibacterial activity against resistant strains .
  • The presence of flexible side chains has been linked to improved antimicrobial efficacy .

Case Studies

  • Cytotoxicity Assessment : A series of thieno[3,2-d]pyrimidine derivatives were synthesized and assessed for their cytotoxic effects on various cancer cell lines. The study found that modifications to the core structure significantly affected biological activity .
    Compound Cell Line IC50 (μM)
    Compound IMDA-MB-23127.6
    Compound IINon-small cell lung cancer43 - 87
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that substituents on the thiophene ring enhance biological activity by modulating electronic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of thieno-pyrimidine and pyrimidinone derivatives with demonstrated bioactivities. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Key Substituents Reported Bioactivity Structural Similarity (Tanimoto Index†)
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-(thiophen-2-yl)ethyl; 2-sulfanylacetamide-N-(2-CF₃-phenyl) Hypothesized kinase inhibition (inferred from structural analogs)
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide Cyclopenta-thieno[2,3-d]pyrimidin-4-one 3-(4-chlorophenyl); 2-isopropylphenyl Not explicitly reported; cyclopenta fusion may enhance rigidity and binding affinity ~65–70% (estimated)
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidin-4-one 3-(4-chlorophenyl); 2-CF₃-phenyl Antiparasitic or kinase inhibition (inferred from -CF₃ and chlorophenyl motifs) ~85% (estimated)
N-Phenyl-2-(tetrahydrobenzothieno[3,2-e]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide Benzothieno-triazolo-pyrimidine Phenyl; tetrahydrobenzothieno fusion Anticancer or antimicrobial (triazole moiety enhances heterocyclic diversity) ~50–60% (estimated)
Thieno[2,3-b]pyridine-2-carboxamide derivatives Thieno[2,3-b]pyridine Varied aryl/heteroaryl substituents Antiplasmodial (IC₅₀ values: 0.1–10 µM) ~40–50% (estimated)

Tanimoto indices are estimated based on molecular fingerprint comparisons using Morgan or MACCS keys, as described in .

Key Observations:

Core Modifications: The target compound’s thieno[3,2-d]pyrimidin-4-one core is distinct from the cyclopenta-thieno[2,3-d]pyrimidin-4-one in , which introduces a fused cyclopentane ring. The benzothieno-triazolo-pyrimidine core in adds a triazole ring, expanding hydrogen-bonding capabilities but reducing similarity to the target compound .

Substituent Effects :

  • The 3-(thiophen-2-yl)ethyl group in the target compound may enhance binding to hydrophobic pockets compared to the 3-(4-chlorophenyl) group in . Thiophene’s aromaticity could promote π-π interactions, while -CF₃ improves metabolic stability .
  • 2-Isopropylphenyl () vs. 2-CF₃-phenyl : The -CF₃ group’s electron-withdrawing nature may alter electronic distribution at the binding site compared to the sterically bulky isopropyl group .

Bioactivity Correlations: Compounds with thieno-pyrimidine cores (e.g., ) show antiplasmodial or kinase-inhibitory activities, suggesting the target compound may share similar mechanisms . Similarity indexing () and bioactivity clustering () indicate that structural analogs with >70% Tanimoto similarity often target overlapping pathways, such as protein kinases or epigenetic regulators .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to and , utilizing K₂CO₃-mediated nucleophilic substitution of thiols with chloroacetamides. However, the thiophen-2-yl ethyl substituent may require additional steps for introduction .

Data Table: Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight (g/mol) ~495 ~529 ~487
LogP (Predicted) ~3.8 ~4.2 ~3.5
Hydrogen Bond Acceptors 5 5 5
Hydrogen Bond Donors 1 1 1
Rotatable Bonds 7 6 6

LogP values estimated using fragment-based methods; higher values indicate greater lipophilicity.

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